4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is an organic compound that features a thiane ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving appropriate sulfur-containing precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-1,1-dioxothiane-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(2-Bromophenyl)-1,1-dioxothiane-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
4-(2-Methylphenyl)-1,1-dioxothiane-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4S/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-18(16,17)8-6-12/h1-4H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWARUVIRKRCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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